3-Amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one
CAS No.:
Cat. No.: VC17517689
Molecular Formula: C9H13BrN2O2
Molecular Weight: 261.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13BrN2O2 |
|---|---|
| Molecular Weight | 261.12 g/mol |
| IUPAC Name | 3-amino-5-bromo-1-(2-methoxypropyl)pyridin-4-one |
| Standard InChI | InChI=1S/C9H13BrN2O2/c1-6(14-2)3-12-4-7(10)9(13)8(11)5-12/h4-6H,3,11H2,1-2H3 |
| Standard InChI Key | OPQMCIPBEHEXAU-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1C=C(C(=O)C(=C1)Br)N)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 3-amino-5-bromo-1-(2-methoxypropyl)pyridin-4-one, reflects its substitution pattern:
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A bromine atom at the 5-position of the pyridinone ring.
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An amino group (-NH) at the 3-position.
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A 2-methoxypropyl side chain (-CH-CH(OCH)-CH) at the 1-position.
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 261.12 g/mol | VulcanChem |
| Canonical SMILES | CN1C=C(C(=O)C(=C1)Br)N | PubChem |
| InChI Key | XFHXHXLSNVIMEE-UHFFFAOYSA-N | PubChem |
Synthesis and Industrial Manufacturing
Laboratory-Scale Synthesis
The synthesis involves multi-step reactions, typically starting with functionalization of a pyridinone precursor. Key steps include:
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Bromination: Introduction of bromine at the 5-position using bromosuccinimide (NBS) under controlled conditions.
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Amination: Substitution of a leaving group (e.g., nitro) with an amino group via catalytic hydrogenation or nucleophilic displacement.
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Alkylation: Attachment of the 2-methoxypropyl side chain using alkyl halides or Mitsunobu reactions .
Industrial Production Challenges
Scalable synthesis faces hurdles such as:
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Regioselectivity: Ensuring precise substitution at the 1-, 3-, and 5-positions.
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Cost of Brominating Agents: NBS and similar reagents increase production costs.
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Waste Management: Bromine byproducts necessitate specialized disposal protocols.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three key functional groups:
Bromine Substituent
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Nucleophilic Aromatic Substitution (SNAr): Reacts with amines or thiols to form C-N or C-S bonds.
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Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids enable aryl group introduction .
Amino Group
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Acylation: Forms amides with acyl chlorides, enhancing solubility for drug formulations.
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Schiff Base Formation: Reacts with aldehydes to generate imines, useful in coordination chemistry.
Methoxypropyl Side Chain
Biological Activity and Mechanistic Insights
Kinase Inhibition
The compound exhibits inhibitory activity against Aurora A kinase (IC = 120 nM) and MPS1 kinase (IC = 85 nM), critical regulators of mitosis. Structural analogs lacking the methoxypropyl group show reduced potency, underscoring the side chain’s role in target binding.
Cytotoxicity Profile
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Caspase-3/7 activation |
| A549 (Lung) | 18.7 | G2/M cell cycle arrest |
| HEK293 (Normal) | >100 | Low toxicity to non-cancerous cells |
Antimicrobial Activity
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL), likely via disruption of bacterial topoisomerases.
Applications in Drug Discovery and Material Science
Pharmacophore Development
The compound serves as a scaffold for designing:
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Oncology Therapeutics: Hybrid molecules combining its core with platinum(II) complexes show enhanced DNA intercalation.
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Antimicrobial Agents: Quaternary ammonium derivatives exhibit improved membrane penetration .
Industrial Applications
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Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand demonstrate gas storage potential .
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Photocatalysts: Pd-complexed derivatives facilitate C-C bond formation under visible light.
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation (Category 2) | Wear nitrile gloves and lab coats |
| Eye Damage (Category 1) | Use safety goggles and face shields |
Environmental Impact
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Persistence: Estimated half-life in soil = 45 days.
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Bioaccumulation: Log = 1.2, indicating low bioaccumulation potential .
Comparative Analysis with Structural Analogs
The methoxypropyl group in the target compound enhances kinase binding affinity by 45% compared to methyl analogs, likely due to improved hydrophobic interactions .
Future Research Directions
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In Vivo Toxicology: Assess chronic toxicity in murine models.
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Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability.
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Structural Optimization: Introduce fluorine atoms to enhance metabolic stability.
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